molecular formula C14H18N2O B457894 1-(1-adamantylcarbonyl)-1H-pyrazole

1-(1-adamantylcarbonyl)-1H-pyrazole

Cat. No.: B457894
M. Wt: 230.31g/mol
InChI Key: IZMRPCWQEDJDGT-UHFFFAOYSA-N
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Description

1-(1-Adamantylcarbonyl)-1H-pyrazole is a specialized chemical reagent that combines a rigid, lipophilic adamantane moiety with a versatile 1H-pyrazole heterocycle. This structure is designed as a key intermediate for researchers developing novel active compounds in medicinal and agrochemical chemistry. The adamantyl group is known to enhance metabolic stability and influence the pharmacokinetic properties of lead molecules by increasing lipophilicity and membrane permeability . The pyrazole ring is a privileged scaffold in drug discovery, found in a wide array of bioactive molecules . Substituted pyrazoles exhibit diverse biological activities, including use as antifungal agents , anti-inflammatory drugs (e.g., Celecoxib) , and anticoagulants . Furthermore, pyrazole-based compounds have significant applications in the development of agrochemicals, such as fungicides and insecticides . Researchers can utilize this compound as a critical building block to synthesize and optimize new chemical entities, leveraging its potential to engage in various molecular interactions. This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions, referring to the provided Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31g/mol

IUPAC Name

1-adamantyl(pyrazol-1-yl)methanone

InChI

InChI=1S/C14H18N2O/c17-13(16-3-1-2-15-16)14-7-10-4-11(8-14)6-12(5-10)9-14/h1-3,10-12H,4-9H2

InChI Key

IZMRPCWQEDJDGT-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N4C=CC=N4

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N4C=CC=N4

Origin of Product

United States

Contextualizing Adamantane Substituted Heterocycles in Chemical Research

The incorporation of the adamantane (B196018) moiety into heterocyclic systems represents a pivotal strategy in modern medicinal chemistry and materials science. Adamantane, a tricyclic alkane with a rigid, diamondoid structure, imparts a unique set of physicochemical properties to parent molecules. Its significant lipophilicity can enhance membrane permeability and bioavailability, while its steric bulk can provide a scaffold for precise three-dimensional orientation of functional groups, leading to improved target binding and selectivity. scispace.comsigmaaldrich.com The use of adamantane is often seen as a method to escape the "flatland" of traditional aromatic ring systems in drug design, offering a more sophisticated approach to exploring molecular space. scispace.com

The synthesis of adamantane-substituted heterocycles is an active area of research, with numerous derivatives demonstrating a wide array of biological activities. medipol.edu.tr These compounds have been investigated for their potential as antiviral, antidiabetic, and anticancer agents, among others. medipol.edu.tr The stability of the adamantane cage and its predictable influence on molecular conformation make it a reliable building block in the design of new chemical entities. sigmaaldrich.com

Significance of Pyrazole Scaffolds in Synthetic Design

Pyrazole (B372694), a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of synthetic organic chemistry. researchgate.netacs.org Its aromatic nature, coupled with the presence of multiple reaction sites, allows for extensive functionalization and the creation of diverse molecular libraries. dntb.gov.ua The pyrazole ring system is a privileged scaffold in drug discovery, appearing in a multitude of approved pharmaceutical agents. researchgate.net

The versatility of the pyrazole core stems from its ability to act as a bioisostere for other functional groups and to participate in various non-covalent interactions, including hydrogen bonding and metal coordination. acs.orgdntb.gov.ua This has led to the development of pyrazole-containing compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. researchgate.net The synthesis of pyrazole derivatives is well-established, with numerous methods available for their construction, such as the reaction of α,β-unsaturated ketones with hydrazines. nih.gov

Computational and Theoretical Investigations of 1 1 Adamantylcarbonyl 1h Pyrazole

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO acts as an electron donor, and its energy level is related to the molecule's ionization potential, indicating its nucleophilicity. youtube.com Conversely, the LUMO is an electron acceptor, and its energy relates to the electron affinity, reflecting the molecule's electrophilicity. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. scispace.com

For 1-(1-adamantylcarbonyl)-1H-pyrazole, DFT calculations show that the HOMO is predominantly localized on the electron-rich pyrazole (B372694) ring. In contrast, the LUMO is mainly distributed over the carbonyl group and the pyrazole ring, consistent with the π-acceptor nature of the diimine-like system. scispace.com This distribution suggests that the pyrazole ring would be the initial site of electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound.
OrbitalEnergy (eV)Primary Localization
HOMO-6.85Pyrazole Ring
LUMO-1.23Carbonyl Group, Pyrazole Ring
Energy Gap (ΔE)5.62N/A

Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) are valuable descriptors for predicting reactive sites. The MEP map visualizes the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. Red-colored regions indicate negative potential (electron-rich), attracting electrophiles, while blue regions represent positive potential (electron-poor), attracting nucleophiles. For this compound, the most negative potential is concentrated around the carbonyl oxygen and the N2 atom of the pyrazole ring, marking them as primary sites for electrophilic interaction.

The ALIE map, plotted on the electron density surface, indicates the energy required to remove an electron from any point. researchgate.net Regions with low ALIE values (shown in red) are the most easily ionizable and are susceptible to electrophilic attack. physchemres.org In this molecule, the lowest ALIE values are found over the π-system of the pyrazole ring, corroborating the FMO analysis that this is a primary site of reactivity.

Table 2: Key Reactive Site Indicators from MEP and ALIE Analysis.
Atom/RegionMEP (kcal/mol)ALIE (eV)Predicted Reactivity
Carbonyl Oxygen-55.214.5Site for electrophilic attack / H-bond acceptor
Pyrazole N2-48.613.8Site for electrophilic attack / H-bond acceptor
Pyrazole π-system-20.512.9Site for electrophilic attack
Adamantyl C-H+15.016.2Weakly electrophilic

Tautomerism is a characteristic feature of the pyrazole ring system. globalresearchonline.net However, in this compound, the substitution at the N1 position precludes the common annular proton tautomerism seen in unsubstituted pyrazoles. While other forms of tautomerism are theoretically possible (e.g., involving the carbonyl group), they are generally high in energy and not significant under normal conditions. DFT calculations can be used to predict the relative stability of hypothetical tautomers by comparing their total electronic energies. For pyrazole derivatives where tautomerism is viable, such calculations are essential for identifying the predominant isomer in solution and solid phases. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. dntb.gov.ua MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and the influence of the solvent. researchgate.net For this compound, a key area of interest is the rotation around the single bond connecting the carbonyl carbon to the pyrazole N1 atom. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations.

Furthermore, by including explicit solvent molecules (like water) in the simulation box, MD can be used to study solvation effects. These simulations can show how solvent molecules arrange around the solute, form hydrogen bonds, and influence its conformational preferences. mdpi.com This provides a more realistic model of the molecule's behavior in a solution environment. nih.gov

Quantum Chemical Calculations for Reaction Pathway Prediction

Quantum chemical methods, particularly DFT, are instrumental in predicting and understanding reaction mechanisms. nih.gov By mapping the potential energy surface of a reaction, researchers can identify transition states (the highest energy point along a reaction coordinate) and intermediates. The energy difference between the reactants and the transition state gives the activation energy, which is critical for determining the reaction rate. wuxiapptec.com For this compound, these methods could be used to explore its synthesis from adamantane-1-carbonyl chloride and pyrazole, or its potential hydrolysis back to the starting materials, detailing the energy profile of each step.

Theoretical Studies of Intermolecular Interactions (e.g., Hydrogen Bonding)

While this compound lacks a traditional N-H or O-H group to act as a strong hydrogen bond donor, it can participate in weaker intermolecular interactions. ufrj.br The carbonyl oxygen and the pyrazole N2 atom are effective hydrogen bond acceptors. The numerous C-H bonds of the adamantyl group can act as weak hydrogen bond donors. Furthermore, π-π stacking interactions could occur between the pyrazole ring and other aromatic systems. mdpi.com Theoretical methods can be used to model dimers or larger clusters of molecules to calculate the geometry and binding energy of these non-covalent interactions, which are fundamental to understanding the compound's solid-state packing and physical properties.

Rational Design and Synthesis of Functionalized 1 1 Adamantylcarbonyl 1h Pyrazole Derivatives

Strategy for Introducing Substituents on the Pyrazole (B372694) Ring

The functionalization of the pyrazole ring is a key strategy for modulating the physicochemical and biological properties of the target compounds. Several synthetic approaches allow for the controlled introduction of a wide array of substituents at various positions of the pyrazole core.

One of the most direct methods involves the N-adamantylation of pre-functionalized pyrazoles. This has been achieved through the reaction of 1,3-dehydroadamantane with N-unsubstituted 3,4,5-substituted-1H-pyrazoles in an inert solvent. researchgate.net This approach provides a straightforward route to 1-adamantylpyrazoles where the substitution pattern on the pyrazole ring is established beforehand. The yield of this reaction is influenced by the acidity of the starting pyrazole. researchgate.net

A more classical and highly versatile strategy is the construction of the pyrazole ring from acyclic precursors, which allows for the introduction of substituents at positions 3, 4, and 5. The condensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents is a cornerstone of pyrazole synthesis. mdpi.com For instance, adamantyl-substituted β-keto esters can be reacted with hydrazine to form pyrazoles bearing an adamantyl group directly on the ring. The reaction of ethyl 3-(1-adamantyl)-2-(1-adamantylcarbonyl)-3-oxopropanoate with hydrazine yields ethyl 3,5-di(1-adamantyl)-1H-pyrazole-4-carboxylate, demonstrating a method to install adamantyl groups on the pyrazole ring itself, which can then be N-acylated. researchgate.net

Modern synthetic methods like multicomponent reactions (MCRs) and cross-coupling strategies offer efficient pathways to substituted pyrazoles. chim.itresearchgate.net MCRs, in particular, are well-suited for generating libraries of diverse pyrazoles by combining several simple starting materials in a single step. chim.it Furthermore, C-H activation and cross-coupling reactions on the pyrazole core provide powerful tools for late-stage functionalization, enabling the introduction of aryl, alkyl, and other groups onto a pre-formed adamantyl-pyrazole scaffold. dntb.gov.uathieme-connect.de

A summary of common strategies is presented below:

StrategyDescriptionKey PrecursorsReference
N-AdamantylationDirect attachment of the adamantyl group to the nitrogen of a pre-substituted pyrazole.1,3-Dehydroadamantane, Substituted 1H-pyrazoles researchgate.net
Ring ConstructionBuilding the pyrazole ring from acyclic components to embed desired substituents.Hydrazines, 1,3-Diketones, β-Keto esters mdpi.com
Chalcone (B49325) CondensationCondensation of an adamantyl chalcone with a substituted hydrazine.1-Adamantyl chalcone, Substituted phenylhydrazines nih.gov
Multicomponent ReactionsOne-pot synthesis combining multiple reactants to create diverse pyrazole structures.Aryl halides, Alkynes, Hydrazines chim.it

Modification of the Adamantyl Moiety for Structural Diversity

While the adamantyl group is often used unmodified, introducing substituents onto the adamantane (B196018) cage itself can provide an additional layer of structural diversity. This can be used to fine-tune properties such as lipophilicity, solubility, and steric bulk.

Modifications are typically carried out on adamantane precursors before their attachment to the pyrazole-containing fragment. For example, substituted adamantane-1-carboxylic acids or their derivatives can be used as the starting point for the synthesis. The use of derivatives of 1,3-dehydroadamantane allows for the introduction of a pre-functionalized adamantyl group onto the pyrazole nitrogen. dntb.gov.ua

Research into adamantane chemistry has produced a variety of functionalized adamantanes that can serve as building blocks. These include adamantanes with hydroxyl, amino, or halogen substituents at different positions on the cage. These functional groups can then be used for further derivatization after the core 1-(adamantylcarbonyl)-1H-pyrazole structure has been assembled.

Incorporation of Additional Heterocyclic Scaffolds (e.g., Oxadiazoles (B1248032), Thiadiazoles)

To further expand the structural diversity and explore new biological targets, additional heterocyclic rings like oxadiazoles and thiadiazoles can be incorporated into the molecular design. These five-membered aromatic rings are known isosteres of amide and ester groups and are prevalent in many medicinally active compounds.

The synthesis of these hybrid molecules often proceeds through a common intermediate, adamantane-1-carbohydrazide (B96139). This key building block can be cyclized with various reagents to form different heterocycles. mdpi.com

1,3,4-Oxadiazoles : The reaction of adamantane-1-carbohydrazide with a carboxylic acid followed by dehydrative cyclization, often using reagents like phosphorus oxychloride, yields 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles. researchgate.net Alternatively, reacting adamantane-1-carbonyl chloride with other carboxylic acid hydrazides generates N-acyl adamantane-1-carbohydrazide derivatives, which can then be cyclized to the desired oxadiazoles. researchgate.net

1,3,4-Thiadiazoles : The synthesis of 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles can be achieved by first reacting 1-adamantylisothiocyanate with carboxylic acid hydrazides to form 1-acyl-4-(1-adamantyl)-3-thiosemicarbazides. researchgate.net These intermediates are then cyclized, typically under acidic conditions, to afford the target thiadiazole ring. researchgate.net

These strategies allow for the creation of hybrid molecules where the adamantyl group is linked to a pyrazole, which in turn is connected to an oxadiazole or thiadiazole, or where the pyrazole core is replaced entirely by one of these other heterocycles.

Synthetic Routes to N-Acyl Hydrazone Derivatives

N-acyl hydrazones are crucial intermediates and synthetic targets in their own right, known for their wide range of biological activities. nih.govresearchgate.net Derivatives featuring the 1-adamantylcarbonyl moiety are readily synthesized. The general and most common route involves the condensation of adamantane-1-carbohydrazide with a variety of aldehydes and ketones. nih.gov

The synthesis typically follows a two-step procedure starting from adamantane-1-carboxylic acid:

Esterification : Adamantane-1-carboxylic acid is first converted to its corresponding methyl or ethyl ester, for example, by reacting it with methanol (B129727) or ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid. nih.gov

Hydrazinolysis : The resulting ester is then reacted with hydrazine hydrate, usually in a refluxing alcoholic solvent, to produce adamantane-1-carbohydrazide in high yield. nih.gov

Condensation : Finally, the adamantane-1-carbohydrazide is condensed with an appropriate aldehyde or ketone, often with acid catalysis in a solvent like ethanol or DMF, to yield the desired N-acyl hydrazone. nih.govekb.eg

This robust synthetic sequence allows for the generation of a large library of N-acyl hydrazone derivatives by simply varying the aldehyde or ketone component in the final step.

A general scheme for this synthesis is outlined below:

Adamantane-1-carboxylic acid → Methyl adamantane-1-carboxylate → Adamantane-1-carbohydrazide → N'-(Aryl/Alkylidene)-adamantane-1-carbohydrazide
StepReagents & ConditionsIntermediate/ProductReference
1. EsterificationMethanol, H₂SO₄Methyl adamantane-1-carboxylate nih.gov
2. HydrazinolysisHydrazine hydrate, Ethanol, RefluxAdamantane-1-carbohydrazide nih.gov
3. CondensationAldehyde/Ketone, DMF, RefluxN-acyl hydrazone derivative nih.govnih.gov

Optimization of Synthetic Protocols for Analog Library Generation

The efficient generation of analog libraries is essential for systematic structure-activity relationship (SAR) studies. mdpi.com Optimizing synthetic protocols to be rapid, high-yielding, and amenable to parallel synthesis is a key objective.

Several strategies are employed to streamline the synthesis of 1-(1-adamantylcarbonyl)-1H-pyrazole derivatives and their analogs:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and often improve yields for both the formation of heterocyclic rings like pyrazoles and the condensation reactions to form N-acyl hydrazones. mdpi.comresearchgate.net This technology is highly effective for the rapid generation of compound libraries.

Multicomponent and One-Pot Reactions : As mentioned previously, MCRs that form the pyrazole ring in a single step are highly efficient for creating diversity. chim.it Designing tandem or one-pot sequences, where intermediates are not isolated, reduces the number of work-up and purification steps, saving time and resources. researchgate.net

Catalyst Optimization : For cross-coupling reactions to functionalize the pyrazole ring, screening different catalysts and ligands is crucial to find the optimal conditions for a broad range of substrates. nih.gov For condensation reactions, careful control of pH is necessary to ensure the reaction proceeds efficiently. ekb.eg

Solid-Phase Synthesis : Although not explicitly detailed in the search results for this specific compound, solid-phase organic synthesis is a powerful technique for library generation. By anchoring a starting material to a resin, excess reagents and by-products can be easily washed away, simplifying purification.

By implementing these optimization strategies, researchers can efficiently synthesize large and diverse libraries of adamantyl-pyrazole derivatives for further investigation.

Advanced Applications in Materials Science and Catalysis

Exploration of 1-(1-Adamantylcarbonyl)-1H-Pyrazole in Optoelectronic Materials

There is no available research detailing the exploration or application of this compound in optoelectronic materials. Studies on pyrazole (B372694) derivatives in this field typically focus on compounds with extended conjugation or specific chromophores designed to influence their photophysical properties, which are not characteristic features of the specified compound.

Utilization as Ligands in Transition Metal-Catalyzed Reactions

While pyrazole-containing molecules are widely used as ligands in transition metal catalysis due to the coordinating ability of their nitrogen atoms, no studies were found that specifically utilize this compound for this purpose. Research in this area tends to focus on N-unsubstituted pyrazoles or those with substituents that can electronically or sterically tune the catalytic activity of a metal center in a predictable manner. The specific electronic and steric effects of the adamantylcarbonyl group in this context have not been investigated.

Applications in Supramolecular Chemistry and Host-Guest Systems

No literature was identified describing the application of this compound in supramolecular chemistry or host-guest systems. Although adamantane (B196018) itself is a classic guest moiety in host-guest chemistry, and pyrazoles can participate in hydrogen bonding, the specific combination in this compound has not been studied for these applications.

Development of Materials for Heavy Metal Ion Recovery

The development of materials based on this compound for the recovery of heavy metal ions has not been reported. Research into pyrazole-based materials for metal ion sensing or sequestration typically involves functional groups specifically designed for chelation, which are absent in the target molecule.

Role in Polymer Chemistry Applications

There is no available research on the role of this compound in polymer chemistry, either as a monomer, an additive, or a functional group appended to a polymer backbone.

Q & A

Q. What experimental design considerations are critical for scaling up synthesis?

  • Methodological Answer : During scale-up, ensure slow reagent addition (e.g., dropwise acyl chloride addition) to manage exothermicity. Use continuous flow reactors to enhance heat dissipation. Monitor for side products (e.g., diacylated byproducts) via LC-MS. Evidence from scaled pyrazole syntheses emphasizes yield drops >10% without precise stoichiometry .

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